(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
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Overview
Description
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a compound known for its significant biological activities. It is a type of benzophenone derivative that has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase isoenzymes . This compound is also recognized for its antioxidant properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the bromination and demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone . The Wolf-Kishner reduction product of the latter compound and its derivatives with bromine are also synthesized . The reaction conditions often include the use of zinc chloride and phosphorous oxychloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions and conditions
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include various hydroxy and halogenated derivatives, which can exhibit different biological activities .
Scientific Research Applications
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrase isoenzymes.
Medicine: Potential therapeutic agent due to its antioxidant and enzyme inhibitory activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase isoenzymes, inhibiting their activity. This inhibition is crucial for regulating pH and ion balance in various biological systems . The molecular targets include the zinc-bound solvent molecule in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
- (4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Uniqueness
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific arrangement of hydroxyl groups, which contributes to its potent enzyme inhibitory and antioxidant activities. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds .
Properties
CAS No. |
61445-51-0 |
---|---|
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-8-3-1-6(5-10(8)16)11(17)7-2-4-9(15)13(19)12(7)18/h1-5,14-16,18-19H |
InChI Key |
REIZMDJZLFAPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
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